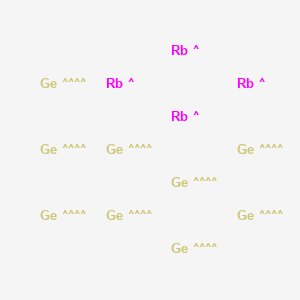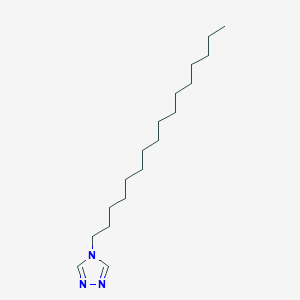
4-Hexadecyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hexadecyl-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by a long hexadecyl chain attached to the triazole ring, which imparts unique physical and chemical properties. Triazoles have been extensively studied due to their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexadecyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hexadecyl hydrazine with formamide under acidic conditions, leading to the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The CuAAC reaction is particularly favored in industrial settings due to its high efficiency and selectivity .
化学反応の分析
Types of Reactions: 4-Hexadecyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Substitution: The hexadecyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nature of the substituent.
科学的研究の応用
4-Hexadecyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Hexadecyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it can inhibit the biosynthesis of ergosterol in fungi, leading to antifungal effects. The long hexadecyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes .
類似化合物との比較
1,2,3-Triazole: Another triazole isomer with similar biological activities but different structural properties.
Tetrazole: A four-nitrogen heterocycle with applications in pharmaceuticals and materials science.
Imidazole: A five-membered ring with two nitrogen atoms, known for its role in histidine and various drugs.
Uniqueness: 4-Hexadecyl-4H-1,2,4-triazole is unique due to its long alkyl chain, which imparts distinct physical properties such as increased hydrophobicity and membrane permeability. This makes it particularly useful in applications requiring interaction with lipid membranes .
特性
CAS番号 |
188113-56-6 |
|---|---|
分子式 |
C18H35N3 |
分子量 |
293.5 g/mol |
IUPAC名 |
4-hexadecyl-1,2,4-triazole |
InChI |
InChI=1S/C18H35N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-20-18-21/h17-18H,2-16H2,1H3 |
InChIキー |
FISOZNHIGUOENB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCN1C=NN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



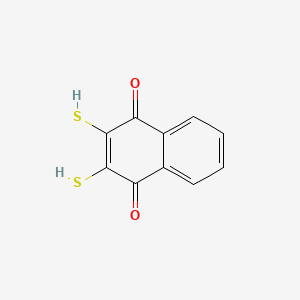
![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
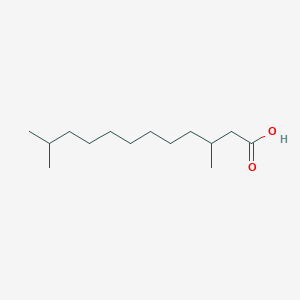
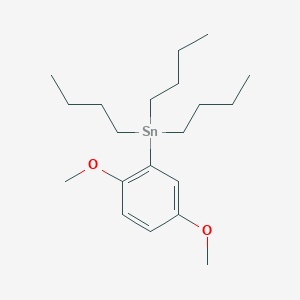
silane](/img/structure/B12558763.png)
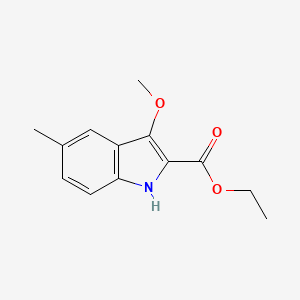
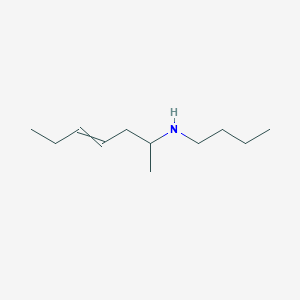
![3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]](/img/structure/B12558790.png)
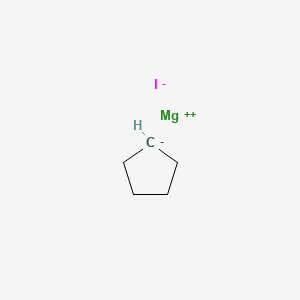
![S-[(4-Bromophenyl)methyl] prop-2-enethioate](/img/structure/B12558792.png)
